molecular formula C14H12O B072803 trans-Stilbene oxide CAS No. 1439-07-2

trans-Stilbene oxide

Cat. No.: B072803
CAS No.: 1439-07-2
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-KWCCSABGSA-N
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Description

trans-Stilbene oxide (TSO), chemically known as (1R,2S)-1,2-diphenyloxirane, is an epoxide derivative of trans-stilbene. It is synthesized via epoxidation of trans-stilbene using peracetic acid or perbenzoic acid under controlled conditions, yielding a crystalline product with a melting point of 68–70°C after purification . TSO is commercially available and widely utilized in organic synthesis, catalysis, and pharmacological research. Its significance stems from its role as a potent inducer of phase II detoxification enzymes, including epoxide hydrolase, DT-diaphorase, and CYP-450 isoforms, which are critical in xenobiotic metabolism . Additionally, TSO exhibits stereoselective interactions with biological systems, influencing its metabolic activation and toxicological profile .

Biochemical Analysis

Biochemical Properties

trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Cellular Effects

This compound has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .

Subcellular Localization

It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.

Biological Activity

Introduction

Trans-Stilbene oxide (TSO), an epoxide derivative of trans-stilbene, has garnered attention due to its diverse biological activities. With a molecular formula of C₁₄H₁₂O, TSO is characterized by its three-membered cyclic ether structure, which imparts unique reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its enzymatic induction, potential estrogenic effects, antioxidant properties, and anticancer activities, supported by relevant case studies and research findings.

Cytochrome P450 Enzyme Induction

Research indicates that TSO induces the expression of liver enzymes, particularly Cytochrome P450 2B (CYP2B). This induction occurs through the activation of the constitutive androstane receptor (CAR) . In studies involving rat and mouse models, TSO administration resulted in increased levels of CYP2B mRNA as well as other drug-metabolizing enzymes such as NAD(P)H:quinone oxidoreductase (Nqo1) and epoxide hydrolase .

Table 1: Enzyme Expression Induced by TSO

EnzymeMechanism of ActionReference
CYP2B (Cyp2b10)CAR Activation
NQO1Nrf2 Activation
Epoxide HydrolaseCAR-Dependent
UDP-glucuronosyl-transferaseCAR-Independent

Transporter Gene Induction

In addition to metabolic enzymes, TSO has been shown to induce the expression of transporter genes in liver tissues. This effect is significant for understanding how TSO may influence drug metabolism and clearance in vivo .

Estrogenic Activity

While trans-Stilbene itself exhibits limited estrogenic activity, studies suggest that metabolites formed from TSO can possess estrogen-like effects. Specifically, liver microsomal metabolism generates compounds such as trans-4-hydroxystilbene that exhibit measurable estrogenic activity. This finding raises concerns about the long-term implications of TSO exposure on hormonal balance and reproductive health.

Antioxidant Properties

Preliminary studies have indicated that TSO may exhibit antioxidant properties. The compound's ability to activate Nrf2, a key transcription factor involved in cellular defense against oxidative stress, suggests potential protective effects against oxidative damage. This mechanism could be relevant for developing therapeutic strategies against oxidative stress-related diseases .

Case Studies and Research Findings

Research into the anticancer properties of TSO has yielded promising results. For instance, studies have demonstrated that TSO can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been observed to induce apoptosis in human breast cancer cells (MDA-MB-231) and melanoma cells in vitro .

Table 2: Anticancer Effects of TSO

Cancer TypeMechanism of ActionReference
Breast Cancer (MDA-MB-231)Apoptosis Induction
MelanomaCell Cycle Arrest

Scientific Research Applications

Analytical Chemistry

Chiral Stationary Phases for Liquid Chromatography

One of the significant applications of trans-Stilbene oxide is in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been utilized in creating cellulose derivative-coated spherical covalent organic frameworks, which enhance enantioseparation efficiency. This application is crucial for pharmaceutical analysis where chirality plays a vital role in drug efficacy and safety .

Method Selection for Chiral HPLC

This compound also aids in selecting methods for chiral HPLC through hysteresis phenomena. This technique improves the specificity and efficiency of analyzing pharmaceutical compounds, allowing for better resolution of enantiomers .

Enantioseparation Efficiency

The compound's derivatives have shown significant influence on the adsorption properties of particles used in ultrafast enantioseparations. Research indicates that varying the loading of chiral selectors can optimize these properties, further enhancing the efficiency of separation processes .

Catalysis

Alkene Epoxidation

In catalysis, this compound has been involved in innovative research focusing on carbon nitride-supported iron(II) cluster catalysts for alkene epoxidation. This application highlights its utility in sustainable chemical synthesis, providing a more environmentally friendly approach to producing epoxides from alkenes .

Biological Research

Genotoxicity Studies

This compound has been studied for its genotoxic effects, particularly its ability to induce sister chromatid exchange in cultured human lymphocytes. Research has shown that genetic polymorphisms in glutathione S-transferase genes can influence the genotoxicity of this compound, suggesting a potential risk factor in individuals with certain genetic backgrounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of stilbene derivatives, including this compound. These compounds exhibit stability and effectiveness as preservatives in various formulations, demonstrating their potential use in food preservation and pharmaceuticals .

Data Table: Summary of Applications

Application Area Description Key Findings
Analytical Chemistry Chiral stationary phases for HPLCEnhances enantioseparation efficiency; pivotal for pharmaceutical analysis
Catalysis Alkene epoxidation using carbon nitride-supported catalystsSustainable synthesis method; effective conversion of alkenes to epoxides
Biological Research Genotoxicity studies on cultured human lymphocytesInduces sister chromatid exchange; influenced by GSTM1 and GSTT1 genotypes
Antimicrobial Activity Stability and effectiveness as preservativesExhibits good stability; potential use in food preservation

Case Studies

  • Chiral Separation Techniques
    • A study demonstrated the successful application of this compound derivatives in developing new chiral stationary phases that significantly improved the resolution of complex mixtures in pharmaceutical analysis .
  • Environmental Impact Assessment
    • Research on the photochemical behavior of this compound highlighted its potential environmental relevance when subjected to UV irradiation, indicating pathways for degradation and transformation in natural waters .
  • Genotoxicity Correlation
    • A comprehensive study investigated the relationship between this compound metabolism and genotoxic effects, revealing that individuals with specific genetic polymorphisms exhibited heightened sensitivity to its effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-Stilbene oxide, and how do their yields compare?

  • Methodology :

  • Epoxidation of trans-Stilbene : Using ketones (e.g., acetone) and hydrogen peroxide, yields up to 98% are achieved via electrophilic addition to the double bond .
  • From Benzyl Alcohol : Lower yields (~80%) are observed due to intermediate oxidation steps and side reactions .
    • Key Considerations : Solvent choice (e.g., THF may lead to byproducts like γ-butyrolactone under acidic conditions) and catalyst selection (e.g., CF₃CO₃H for efficient epoxidation) .

Q. How can time-resolved transmission Raman spectroscopy characterize trans-Stilbene oxide?

  • Methodology :

  • Experimental Setup : Picosecond laser pulses (1 ps) are used to probe 1 mm-thick powder samples. A Monte Carlo model simulates photon migration to correct for pulse broadening .
  • Data Interpretation : The model correlates observed Raman profiles with molecular dynamics, enabling analysis of isomerization kinetics .

Q. What enzymes are induced by trans-Stilbene oxide, and how is this induction studied?

  • Methodology :

  • In Vivo Studies : Rodent models (e.g., mice) are used to assess hepatic epoxide hydrolase and cytosolic glutathione transferase activities. trans-Stilbene oxide induces these enzymes in liver, kidney, and adrenal tissues .
  • In Vitro Assays : Microsomal fractions are incubated with the compound, and enzyme activities are quantified via spectrophotometric or fluorometric methods .

Q. What in vitro models assess the cytotoxic effects of trans-Stilbene oxide on immune cells?

  • Methodology :

  • Cell Lines : RAW 264.7 mouse macrophages are treated with trans-Stilbene oxide (0.1–100 µM) dissolved in DMSO (≤0.1% final concentration). Viability is measured via MTT assays .
  • Controls : Include resveratrol and piceatannol as reference stilbenes to compare anti-proliferative effects .

Advanced Research Questions

Q. How does electric field strength influence cis-to-trans photoisomerization efficiency in stilbene derivatives?

  • Methodology :

  • Experimental Design : A pulsed near-IR laser (ε = 4.5 × 10⁷ V/cm) enhances isomerization yields to 75% (vs. 35% field-free) in microliter focal volumes. Absorption spectra are monitored at 337–340 nm .
  • Theoretical Analysis : Dynamic Stark shifting of ground/excited states explains the redshift in absorption, increasing cross-sectional overlap with excitation wavelengths .

Q. What methodologies optimize chemoselective hydrogenolysis of trans-Stilbene oxide to benzylic alcohols?

  • Methodology :

  • Catalyst Selection : Pd(0) EnCat™40NP achieves 99% yield in 5 hours without over-reduction. Catalyst recycling (10 cycles) maintains >96% yield, with palladium leaching <5 ppm (ICP analysis) .
  • Comparison to Pd/C : Pd/C yields 80% under identical conditions, highlighting EnCat’s superior chemoselectivity .

Q. What chiral stationary phases (CSPs) are effective for enantiomeric separation of trans-Stilbene oxide?

  • Methodology :

  • Beta-Cyclodextrin CSP : Synthesized via click chemistry, this phase resolves enantiomers (e.g., trans-Stilbene oxide) with a limit of quantification (LOQ) of 10 µg/mL. Calibration curves (3–20 mg/mL) show linearity (R² > 0.99) .
  • HPLC Conditions : Use Chiralcel OD columns with n-hexane/2-propanol (90:10) at 1.0 mL/min and UV detection (270 nm) .

Q. How does Fe(II)-catalyzed kinetic resolution achieve enantioselectivity in trans-Stilbene oxide reactions?

  • Methodology :

  • Reaction Setup : Fe(II) catalysts at –20°C yield β-hydroxy indole derivatives with 54% enantiomeric excess (ee). Unreacted epoxide is recovered at 48% ee .
  • Challenges : Competing pathways (e.g., racemization) require precise temperature control and catalyst tuning to improve selectivity .

Q. What statistical and experimental design considerations are critical for interpreting trans-Stilbene oxide’s biological effects?

  • Methodology :

  • Study Design : Ensure adequate sample size, randomization, and blinding in cytotoxicity assays. Report limitations (e.g., DMSO solvent effects) .
  • Data Interpretation : Distinguish correlation from causation in observational studies; use hypothesis-driven experiments (e.g., enzyme inhibition assays) to validate mechanisms .

Comparison with Similar Compounds

Stilbenes and their derivatives, such as resveratrol (RES), trans-stilbene (TS), and piceatannol (PIC), share structural similarities with TSO but differ markedly in biological and chemical properties. Below is a systematic comparison:

Key Findings :

  • Enzyme Induction: TSO uniquely induces epoxide hydrolase (300% increase in rat liver) without significantly altering monooxygenases like CYP-450, unlike phenobarbital, which broadly induces phase I enzymes .
  • Estrogenic Activity : TS and TSO require metabolic activation (via cytochrome P450 1A1/2) to exhibit estrogenicity, but cis-isomers (e.g., cis-stilbene oxide) are 10-fold less active .

Metabolic and Toxicological Profiles

Parameter TSO RES TS
Metabolic Activation Oxidized to 4,4'-dihydroxy derivatives by P450 1A1/2 Direct bioactivity; metabolized to sulfates/glucuronides Activated to estrogenic metabolites
Mutagenicity Modulation Reduces benzo(a)pyrene mutagenicity by shifting metabolism to K-region No direct mutagenicity; chemoprotective via Nrf2 pathway Weak mutagenicity after activation
Cytotoxicity Anti-proliferative in macrophages (IC₅₀ not established) IC₅₀ = 25–50 µM in cancer cells Low cytotoxicity in RAW 264.7 macrophages

Structural and Stereochemical Effects

  • Stereoselectivity : The trans-configuration of TSO is critical for its enzyme-inducing activity, as cis-stilbene oxide shows negligible effects on epoxide hydrolase .
  • Electron Density : Methoxy-substituted stilbenes (e.g., 4,4'-dihydroxy-TS) exhibit enhanced fluorescence and antioxidant activity compared to TSO, which lacks hydroxyl groups .

Properties

IUPAC Name

(2R,3R)-2,3-diphenyloxirane
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
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InChI Key

ARCJQKUWGAZPFX-ZIAGYGMSSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
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Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID301315411
Record name (R,R)-Stilbene oxide
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

25144-18-7, 1439-07-2
Record name (R,R)-Stilbene oxide
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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